5-Cyclopropoxy-6-methoxynicotinonitrile
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Overview
Description
5-Cyclopropoxy-6-methoxynicotinonitrile is a chemical compound with the molecular formula C10H10N2O2 It is a derivative of nicotinonitrile, featuring both cyclopropoxy and methoxy functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Cyclopropoxy-6-methoxynicotinonitrile typically involves the reaction of 5-methoxynicotinonitrile with cyclopropyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the substitution reaction .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
5-Cyclopropoxy-6-methoxynicotinonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or hydroxylated derivatives.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: The methoxy and cyclopropoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C) are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: Hydroxylated derivatives or oxides.
Reduction: Primary amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
5-Cyclopropoxy-6-methoxynicotinonitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential as a pharmaceutical lead compound.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-Cyclopropoxy-6-methoxynicotinonitrile involves its interaction with specific molecular targets. The cyclopropoxy and methoxy groups can influence the compound’s binding affinity and selectivity towards enzymes or receptors. The nitrile group can participate in hydrogen bonding and other interactions, affecting the compound’s overall activity. Detailed studies are required to elucidate the exact pathways and molecular targets involved .
Comparison with Similar Compounds
Similar Compounds
5-Methoxynicotinonitrile: Lacks the cyclopropoxy group, making it less sterically hindered.
5-Cyclopropoxy-6-hydroxynicotinonitrile: Contains a hydroxyl group instead of a methoxy group, altering its reactivity and solubility.
Uniqueness
5-Cyclopropoxy-6-methoxynicotinonitrile is unique due to the presence of both cyclopropoxy and methoxy groups, which impart distinct steric and electronic properties. These features can influence the compound’s reactivity, stability, and potential biological activities, making it a valuable compound for various research applications .
Properties
Molecular Formula |
C10H10N2O2 |
---|---|
Molecular Weight |
190.20 g/mol |
IUPAC Name |
5-cyclopropyloxy-6-methoxypyridine-3-carbonitrile |
InChI |
InChI=1S/C10H10N2O2/c1-13-10-9(14-8-2-3-8)4-7(5-11)6-12-10/h4,6,8H,2-3H2,1H3 |
InChI Key |
QSUIUCKHGDISFA-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=N1)C#N)OC2CC2 |
Origin of Product |
United States |
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